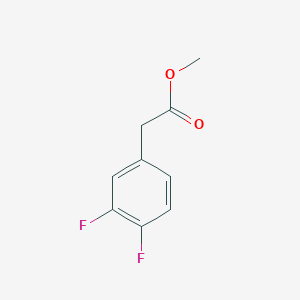

3,4-Difluorophenylacetic acid methyl ester

説明

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. numberanalytics.com Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to the element's beneficial properties. nih.govnih.govcosmosmagazine.com This success is attributed to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. nih.govacs.org

Fluorine's high electronegativity can also influence a molecule's physicochemical properties, such as its lipophilicity, which affects how easily a compound can pass through cell membranes. acs.orgalfa-chemistry.com Strategic fluorination can therefore improve a drug's absorption, distribution, and bioavailability. researchgate.netchimia.chchimia.ch In agrochemicals, such as pesticides and herbicides, these same properties contribute to enhanced efficacy and stability. numberanalytics.com The inclusion of fluorine has led to the development of successful products like the herbicide flumioxazin (B1672886) and the insecticide fipronil. numberanalytics.com

Overview of Phenylacetic Acid Derivatives as Synthons

Phenylacetic acid and its derivatives are a versatile class of substances that serve as crucial building blocks, or synthons, in organic synthesis. mdpi.com A synthon is a conceptual unit within a molecule that aids in planning a chemical synthesis via retrosynthetic analysis. Phenylacetic acid derivatives are valuable in this regard due to the reactivity of both their aromatic ring and their carboxylic acid functional group. youtube.com

They are key precursors in the synthesis of numerous important pharmaceuticals. youtube.comacs.org For instance, the phenylacetic acid structure is a core component of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen, as well as certain antibiotics like penicillin G. mdpi.comwikipedia.org The synthesis of these complex molecules often relies on the initial framework provided by a simpler phenylacetic acid derivative. Common synthetic routes to phenylacetic acids include the hydrolysis of benzyl (B1604629) cyanide or the carbonylation of benzyl chlorides. orgsyn.orgresearchgate.net The functional group can be readily converted into esters, amides, and other functionalities, making it a flexible starting point for creating a wide array of more complex molecules. mdpi.com

Contextualizing 3,4-Difluorophenylacetic Acid Methyl Ester within Fluorinated Aromatic Compounds

This compound is a chemical compound that embodies the convergence of the principles discussed in the preceding sections. It is a derivative of 3,4-Difluorophenylacetic acid, featuring a phenylacetic acid core substituted with two fluorine atoms at the 3 and 4 positions of the benzene (B151609) ring, and its carboxylic acid group is esterified with a methyl group. synquestlabs.com

This compound serves as a valuable intermediate in chemical research, particularly in the synthesis of new, potentially bioactive molecules. pharmint.net The difluorinated phenyl ring brings the benefits of fluorination, such as enhanced metabolic stability and modified electronic properties, which can influence binding interactions with biological targets. The methyl ester group, meanwhile, provides a reactive handle for further chemical transformations. Researchers utilize this compound as a starting material to construct more elaborate molecules for investigation in medicinal chemistry and materials science. Its synthesis is typically achieved through the direct esterification of 3,4-Difluorophenylacetic acid with methanol (B129727).

Physicochemical Properties

The properties of this compound and its parent acid are summarized below.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 210530-71-5 synquestlabs.com |

| Molecular Formula | C₉H₈F₂O₂ synquestlabs.comscbt.com |

| Molecular Weight | 186.16 g/mol scbt.com |

Table 2: Properties of 3,4-Difluorophenylacetic Acid

| Property | Value |

| CAS Number | 658-93-5 sigmaaldrich.com |

| Molecular Formula | C₈H₆F₂O₂ sigmaaldrich.com |

| Molecular Weight | 172.13 g/mol sigmaaldrich.com |

| Appearance | Beige Crystalline Solid / Solid sigmaaldrich.compharmaffiliates.com |

| Melting Point | 46-50 °C sigmaaldrich.comsigmaaldrich.com |

Compound Names Mentioned

The chemical compounds discussed in this article are listed below.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJCEHMQHERFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592697 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210530-71-5 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Difluorophenylacetic Acid Methyl Ester and Analogues

Advanced Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The preparation of fluorinated phenylacetic acid derivatives involves a range of modern synthetic techniques. These methods are designed to efficiently introduce fluorine atoms and construct the required carbon skeleton with high yields and selectivity.

The direct conversion of 3,4-Difluorophenylacetic acid to its methyl ester is a fundamental and widely used transformation. chemimpex.com This process, known as esterification, is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

One common method is the Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it forms, taking advantage of its lower boiling point compared to the other reactants which can form hydrogen bonds. chemguide.co.uk For 3,4-Difluorophenylacetic acid, direct esterification with methanol under reflux with a sulfuric acid catalyst can produce the methyl ester in high purity.

Alternative acid-catalyzed methods include the use of reagents like boron trifluoride in methanol (BF₃-methanol). This approach is effective for methylating free fatty acids and can be adapted for the synthesis of 3,4-Difluorophenylacetic acid methyl ester. The process typically involves a short reaction time at a moderate temperature.

Below is a table comparing common esterification methods.

| Method/Reaction Type | Key Reagents & Conditions | Typical Yield (%) | Purity | Notes |

| Direct Acid-Catalyzed | Methanol, H₂SO₄ (catalyst), Reflux | High | High | A straightforward and high-purity method. |

| BF₃-Methanol Catalyzed | BF₃-methanol, 37°C, 20 min | >90 (for FAMEs) | High | Efficient methylation of the free acid. |

Palladium catalysis has become a cornerstone for the formation of carbon-fluorine bonds, a traditionally challenging transformation. A notable advancement is the palladium-catalyzed fluorination of arylboronic acid derivatives, which provides a practical route to functionalized aryl fluorides. nih.govnih.gov This method is operationally simple and can be scaled up for multi-gram synthesis. nih.gov

The reaction mechanism is distinct from many other fluorination reactions. It is proposed to proceed through a single-electron-transfer (S.E.T.) pathway that involves a well-defined Palladium(III) intermediate, which has been isolated and characterized. nih.govescholarship.org This pathway avoids the formation of typical organopalladium intermediates, circumventing issues related to transmetallation from the arylboron reagent. nih.gov A variety of commercially available Pd(II) salts can be used, with those having less coordinating anions generally providing higher yields. scispace.com

This catalytic C–H fluorination enables the direct conversion of C–H bonds to C–F bonds, which is of significant interest for late-stage functionalization in drug discovery, allowing for the rapid synthesis of fluorinated derivatives from complex molecules. springernature.com

Organometallic reagents, particularly Grignard reagents (organomagnesium compounds), are powerful tools in organic synthesis. Fluoroaryl Grignard reagents are valuable intermediates for creating more complex fluorinated molecules. google.com These reagents can be prepared through methods such as halogen–magnesium exchange. researchgate.net

A significant enhancement in this area is the use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called the "Turbo-Grignard" reagent. researchgate.net This reagent greatly accelerates the rate of bromine- and iodine-magnesium exchange, allowing the formation of functionalized aryl Grignard reagents that are incompatible with traditional insertion methods. researchgate.net

However, the fluorination of Grignard reagents can be challenging. Direct treatment with electrophilic fluorine sources like N-fluorosulfonimide (NFSI) in standard solvents like tetrahydrofuran (B95107) (THF) often results in low yields due to competing single-electron transfer (SET) reactivity. drughunter.com A simple but effective solution is to perform a solvent switch from THF to dichloromethane (B109758) (DCM) after the Grignard reagent is formed. This change in solvent suppresses the radical-based side reactions, leading to significantly higher yields of the desired aryl fluoride (B91410). drughunter.com

Radical cascade reactions have emerged as a powerful strategy for constructing complex heterocyclic structures containing fluoroalkyl groups. mdpi.comnih.gov These reactions allow for the formation of multiple chemical bonds in a single step, often under mild conditions, by avoiding the isolation of intermediates. mdpi.com

One approach involves the use of readily available gem-difluoroarylacetic acids as precursors to generate aryldifluoromethyl radicals. mdpi.com These radicals can then participate in a cascade reaction, for instance, by adding to an unactivated double bond, followed by an intramolecular cyclization to form difluoroarylmethyl-substituted heterocyclic compounds like chroman-4-ones. mdpi.com This method is valuable for introducing a difluoromethyl group while simultaneously building molecular complexity. mdpi.com

Visible-light-induced radical cascade cyclizations represent another advancement. nih.govbeilstein-journals.orgbeilstein-journals.org These methods can proceed without the need for photocatalysts or transition metals, sometimes initiated by the light-induced homolysis of a radical precursor. beilstein-journals.orgbeilstein-journals.org The generated radical adds to an alkene, initiating a cyclization cascade to produce polycyclic compounds containing a difluoromethyl (–CF₂H) group. nih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially those that are electron-deficient. nih.govresearchgate.net In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. core.ac.uknih.gov

Recent developments have expanded the scope of SNAr to include unactivated (electron-neutral or electron-rich) fluoroarenes through the use of organic photoredox catalysis. nih.gov This method facilitates a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), making the process operationally simple under mild conditions and compatible with a variety of nucleophiles. nih.gov

The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net The reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

This reaction is highly applicable to the synthesis of fluorinated biaryl derivatives, which are important motifs in pharmaceuticals and materials science. researchgate.net The Suzuki reaction can be performed with fluorinated aryl halides, and its regioselectivity can often be controlled. For example, in molecules with multiple different halogen atoms, the reaction can be directed to a specific site. researchgate.net

Nickel-catalyzed protocols have also been developed for the Suzuki–Miyaura cross-coupling of aryl fluorides. acs.org While C–F bonds are typically strong and unreactive, nickel catalysts, sometimes in conjunction with metal fluoride co-catalysts or using substrates with ortho-directing groups, can facilitate this challenging C–F bond activation and subsequent coupling. acs.org Aryl fluorosulfates have also emerged as versatile partners in Suzuki-Miyaura coupling reactions, serving as alternatives to traditional aryl halides. researchgate.net

Here is a summary table of various cross-coupling approaches for fluorinated aryl compounds.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura | Palladium complexes | Fluorinated aryl bromides/iodides + Arylboronic acids | High yields, good functional group tolerance, aqueous solvents possible. researchgate.net |

| Suzuki-Miyaura | Nickel complexes | Aryl fluorides + Arylboronic esters | Enables coupling of typically unreactive aryl fluorides. acs.org |

| Suzuki-Miyaura | Pd(OAc)₂/Ruphos | Aryl sulfonyl fluorides + Arylboronic acids | Activates the stable –SO₂F group for coupling. rsc.org |

| Kumada-Corriu | Not specified | Benzylic/aliphatic fluorides + Grignard reagents | Alternative to Suzuki for Csp2-Csp3 bond formation. nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity. Stereoselective synthesis and chiral resolution are therefore critical aspects of their preparation.

Enantioselective Approaches to Related Amine Fragments

Chiral amines are crucial building blocks for many pharmaceuticals. The development of enantioselective methods to produce amine fragments structurally related to 3,4-difluorophenylacetic acid is an active area of research. These fragments, such as β-amino acids, can be incorporated into larger molecules to create novel therapeutic agents. nih.gov

One prominent strategy for the asymmetric synthesis of amines involves the use of chiral auxiliaries, such as N-(tert-butylsulfinyl)aldimines. yale.edu This methodology has been successfully applied to the synthesis of α-difluoromethyl amines with high stereoselectivity. cas.cn The process involves the nucleophilic addition of a difluoromethyl group to the chiral sulfinylimine, followed by removal of the auxiliary to yield the enantiomerically enriched amine.

Biomimetic approaches, such as the enantioselective numberanalytics.comnumberanalytics.com-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives, have emerged as a powerful tool for synthesizing chiral β,β-difluoro-α-amino amides with high enantioselectivity. nih.govresearchgate.net This method provides access to optically pure building blocks for fluoro-peptides and other valuable fluorine-containing molecules. nih.govresearchgate.net

Another innovative method is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. This technique allows for a ligand-controlled reversal of hydrocupration regioselectivity, leading to the formation of enantioenriched β-amino acid derivatives from cinnamic acid precursors. nih.gov

The following table summarizes various enantioselective methods for synthesizing chiral amine fragments that are structurally analogous to derivatives of 3,4-difluorophenylacetic acid.

| Method | Substrate Type | Key Features | Typical Enantiomeric Excess (ee) |

| Chiral Sulfinyl Auxiliaries | Aldimines | Use of N-(tert-butylsulfinyl) group as a chiral director. | >99% dr |

| Biomimetic numberanalytics.comnumberanalytics.com-Proton Shift | β,β-difluoro-α-imine amides | Catalyzed by chiral quinine derivatives. | Up to 99% ee |

| Copper-Catalyzed Hydroamination | α,β-unsaturated carbonyls | Ligand-controlled regioselectivity. | High ee |

| Asymmetric Hydrogenation | Enamines | Rhodium or Ruthenium-based chiral catalysts. | Up to 90% yield |

| Conjugate Addition | α,β-unsaturated imides | Use of chiral aluminum-salen catalysts. | High ee |

Diastereoselective Cyclopropanation in Related Syntheses

Cyclopropane rings are valuable structural motifs in drug discovery, offering a rigid scaffold that can enhance biological activity. nih.govnih.gov The diastereoselective synthesis of cyclopropanes, particularly those bearing fluorinated phenyl groups, is a key strategy for creating novel analogues of 3,4-difluorophenylacetic acid.

A notable example is the diastereoselective cyclopropanation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid derivatives. In one synthetic route, the cinnamic acid is first derivatized with Oppolzer's sultam. Subsequent diastereoselective cyclopropanation yields a cyclopropylamide with high chiral purity, which can then be converted to the corresponding cyclopropylamine. google.com

Modern methods for cyclopropanation often involve the formal coupling of carbon pronucleophiles with unactivated alkenes. nih.govnih.gov For instance, an electrochemical approach using thianthrene (B1682798) as a mediator allows for the highly diastereoselective synthesis of nitrile-substituted cyclopropanes. This method is scalable and tolerates a wide range of functional groups. nih.govresearchgate.net

Biocatalysis also offers a promising avenue for the stereoselective synthesis of fluorinated cyclopropanes. Engineered heme-containing proteins can catalyze cyclopropanation reactions with high activity and stereoselectivity, providing access to optically active mono- and gem-difluorocyclopropanes. wpmucdn.com

The table below outlines different approaches to diastereoselective cyclopropanation relevant to the synthesis of analogues of 3,4-difluorophenylacetic acid.

| Method | Substrate Type | Key Reagents/Catalysts | Key Features |

| Chiral Auxiliary-Directed | Cinnamic acid derivative | Oppolzer's sultam | High diastereoselectivity, formation of chiral cyclopropylamines. |

| Electrochemical Synthesis | Unactivated alkenes, carbon pronucleophiles | Thianthrene, Cs₂CO₃ | High diastereoselectivity, scalable, broad functional group tolerance. |

| Biocatalysis | Styrene derivatives, diazoacetonitrile | Engineered myoglobin-based catalysts | Excellent diastereo- and enantiocontrol. wpmucdn.com |

| Transition-Metal Catalysis | Alkenes, fluorinated diazo reagents | Copper(I) iodide | Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceuticals is crucial for minimizing environmental impact and improving process safety and efficiency. For the synthesis of this compound and its analogues, several green strategies have been explored.

One key area of focus is the development of more sustainable esterification methods for fluorinated carboxylic acids. Traditional methods often rely on hazardous reagents like BF₃-methanol complex. A greener alternative involves the use of heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, with methanol. This approach significantly reduces reaction times and allows for easier catalyst separation and recycling. researchgate.net The use of perfluorinated alcohols with activating agents like XtalFluor-E also presents a direct route to polyfluorinated esters under mild conditions. researchgate.netnih.govfao.orgfigshare.com

Phase-transfer catalysis (PTC) represents another green chemistry approach that can enhance reaction efficiency under milder conditions. PTC can be used in the esterification of carboxylic acids, increasing yields and reducing the need for harsh reagents and solvents. mdpi.com Asymmetric phase-transfer catalysis, employing chiral catalysts, further extends this benefit to the synthesis of enantiomerically pure compounds. taylorandfrancis.com

Biocatalysis is a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. numberanalytics.comnumberanalytics.com Enzymes such as lipases and transaminases are used for the synthesis of fluorinated compounds, including the resolution of racemic mixtures and the creation of chiral intermediates. nih.gov Fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds, are a particularly promising area of research for developing more sustainable fluorination methods. acsgcipr.org

The following table highlights several green chemistry approaches applicable to the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application in Synthesis | Specific Example | Benefits |

| Use of Heterogeneous Catalysts | Esterification of 3,4-difluorophenylacetic acid | UiO-66-NH₂ with methanol | Reduced reaction time, catalyst recyclability, avoidance of hazardous reagents. researchgate.net |

| Biocatalysis | Enantioselective synthesis | Enzymatic kinetic resolution of fluorinated arylcarboxylic acid esters. | High enantioselectivity, mild reaction conditions, use of water as a solvent. |

| Phase-Transfer Catalysis | Esterification and alkylation | Esterification of carboxylic acids using quaternary ammonium (B1175870) salts. | Milder conditions, higher yields, reduced use of hazardous solvents. mdpi.com |

| Atom Economy | Alternative synthetic routes | Photohalogenation followed by carbonylation of 3,4-difluorotoluene. | Fewer steps, milder conditions, potentially higher overall yield. |

| Use of Greener Solvents | Replacement of hazardous solvents | Use of glycerol (B35011) or other bio-derived solvents in condensation reactions. nih.gov | Reduced environmental impact and toxicity. |

Application As a Synthetic Intermediate in Pharmaceutical and Agrochemical Industries

Role in Active Pharmaceutical Ingredient (API) Synthesis

3,4-Difluorophenylacetic acid methyl ester and its parent acid are key precursors in the synthesis of several classes of biologically active molecules. The 3,4-difluorophenyl group is a bioisosteric replacement for other substitution patterns, offering a distinct electronic and conformational profile.

While the active pharmaceutical ingredient Sitagliptin contains a 2,4,5-trifluorophenyl moiety, the isomeric 3,4-difluorophenyl structure is relevant in the context of impurity synthesis and control. Pharmaceutical manufacturing requires the identification and characterization of potential impurities that may arise from starting materials. 3,4-Difluorophenylacetic acid is a starting material for the synthesis of the Sitagliptin 2,4-Difluoro Analogue, also known as Sitagliptin Impurity C pharmaffiliates.com. The presence of such process-related impurities must be carefully monitored to ensure the quality and safety of the final drug product. Therefore, 3,4-difluorophenylacetic acid and its methyl ester serve as critical reference standards in the development and quality control of Sitagliptin. Vendor catalogs for Sitagliptin impurities frequently list 3,4-Difluorophenylacetic acid as a related substance pharmaffiliates.com.

A review of publicly available scientific literature and patents on the synthesis of Sorafenib and its derivatives does not show documented use of this compound as a direct intermediate. The core structure of Sorafenib features a 4-chloro-3-(trifluoromethyl)phenyl group, and synthetic research on its derivatives has predominantly focused on modifying other parts of the molecule, such as the picolinamide (B142947) or the urea (B33335) linkage nih.govrsc.orgresearchgate.net. While the exploration of new kinase inhibitors often involves screening various halogenated phenyl groups, the specific application of the 3,4-difluorophenylacetyl moiety in the context of Sorafenib is not established in the reviewed literature.

3,4-Difluorophenylacetic acid is a key building block for a class of non-steroidal steroid sulfatase (STS) inhibitors. STS is a significant target in the treatment of hormone-dependent cancers. Research has shown that attaching fluorinated N-phenylacetoyl groups to a core scaffold can produce potent STS inhibitors sigmaaldrich.com. In this synthetic approach, 3,4-difluorophenylacetic acid is coupled via an amide bond to a carrier molecule, such as 3-(4-aminophenyl)-coumarin-7-O-sulfamate. The resulting N-(3,4-difluorophenylacetyl) derivative demonstrates the utility of this building block in creating novel, non-steroidal agents designed to block estrogen formation in tumors sigmaaldrich.com. The incorporation of difluorinated phenyl groups is a recognized strategy in the design of new STS inhibitors nih.govtandfonline.com.

In medicinal chemistry, the modification of peptides is a common strategy to improve their therapeutic properties. This compound serves as a precursor for the N-terminal acylation of peptides and amino acids rsc.org. The ester is typically hydrolyzed to the free acid, which is then activated (e.g., with a carbodiimide) and coupled to the free amino group of a peptide. This process attaches the 3,4-difluorophenylacetyl group to the peptide's N-terminus. This modification can significantly alter the peptide's properties, such as increasing its lipophilicity to improve cell membrane permeability or enhancing its metabolic stability by protecting it from aminopeptidase (B13392206) degradation rsc.orgresearchgate.net. This general strategy makes the compound a valuable intermediate in the development of novel peptide-based therapeutic agents.

Building Block for Novel Chemical Entities

Beyond its role in the synthesis of specific drug classes, this compound is a versatile building block for the creation of novel chemical entities in discovery chemistry. It is commercially available and listed in catalogs of chemical building blocks for organic synthesis and medicinal chemistry sigmaaldrich.comamericanelements.com.

The ester group can be readily transformed:

Hydrolysis: Saponification of the methyl ester yields the parent 3,4-Difluorophenylacetic acid, which can be used in coupling reactions or other transformations.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(3,4-difluorophenyl)ethanol, opening up further synthetic possibilities.

Amidation: Direct reaction with amines can form a variety of amides.

The parent acid can also undergo reactions such as radical decarboxylation to introduce the 3,4-difluorobenzyl group into other molecules ossila.com. This chemical versatility allows for its use in combinatorial chemistry programs to generate libraries of diverse compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of 3,4-Difluorophenylacetic acid and its Methyl Ester

| Property | 3,4-Difluorophenylacetic acid | This compound | Source(s) |

|---|---|---|---|

| CAS Number | 658-93-5 | 210530-71-5 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₆F₂O₂ | C₉H₈F₂O₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 172.13 g/mol | 186.16 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Solid | - | sigmaaldrich.com |

| Melting Point | 46-50 °C | Not Reported | sigmaaldrich.com |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 3,4-Difluorophenylacetic acid |

| This compound |

| 3,4-Dimethylcoumarin 3-O-sulfamate |

| 3-(4-aminophenyl)-coumarin-7-O-sulfamate |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate |

| 4-Methylcoumarin 7-O-sulfamate (COUMATE) |

| Bromoacetic acid |

| Sitagliptin |

| Sorafenib |

| Estrone-3-sulfate (E1S) |

| Dehydroepiandrosterone-3-sulfate (DHEAS) |

| Estrone sulfamate (EMATE) |

Incorporation into Polycyclic Imidazole and Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole-containing structures is a significant area of medicinal chemistry, as this scaffold is present in numerous therapeutic agents. 3,4-Difluorophenylacetic acid, the parent acid of the methyl ester, is utilized in the multi-step synthesis of complex benzimidazole derivatives.

One common synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For instance, various substituted o-phenylenediamines can be condensed with trifluoroacetic acid in the presence of a Lewis acid catalyst like BF₃•OEt₂. chalcogen.ro The resulting 2-(trifluoromethyl)benzimidazole (B189241) intermediate can then be N-alkylated using a biphenyl (B1667301) methyl bromide derivative to yield the final complex structures. chalcogen.ro While this example uses trifluoroacetic acid, the general principle of condensing a phenylenediamine with a carboxylic acid (like 3,4-difluorophenylacetic acid, obtained from the hydrolysis of its methyl ester) is a fundamental method for creating the benzimidazole core. organic-chemistry.org These methods are often high-yielding and compatible with a range of functional groups, demonstrating their broad utility. organic-chemistry.org The incorporation of the 3,4-difluorophenyl moiety is strategic for modulating the electronic and pharmacokinetic properties of the resulting therapeutic candidates.

Microwave-assisted synthesis has also emerged as an efficient method for preparing fluoro-benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Research into new fluoro-benzimidazole derivatives has led to the discovery of compounds with potent antimicrobial activity, such as against various strains of Escherichia coli. nih.gov

Table 1: Representative Benzimidazole Synthesis Data

| Reactants | Product Type | Key Features of Synthesis | Reference |

| Substituted o-Phenylenediamine, Trifluoroacetic Acid, BF₃•OEt₂ | 2-(Trifluoromethyl)benzimidazole intermediate | Condensation followed by N-alkylation | chalcogen.ro |

| o-Phenylenediamines, N-substituted formamides | Benzimidazole derivatives | Zinc-catalyzed cyclization | organic-chemistry.org |

| Fluoro-substituted precursors | Fluoro-benzimidazole derivatives | Microwave-supported reactions for improved efficiency | nih.gov |

Use in Constructing Oxindole (B195798) Derivatives

Oxindole scaffolds are prevalent in a wide array of biologically active compounds and natural products. Fluorinated oxindoles, in particular, are of significant interest due to the unique properties conferred by the fluorine atoms. Diethyl 2-fluoromalonate ester serves as a versatile building block for synthesizing 2-fluoro-2-arylacetic acid and, subsequently, 3-fluorooxindole derivatives. nih.gov

The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the malonate ester and an ortho-fluoronitrobenzene substrate. This is followed by a series of transformations including decarboxylation to form an arylfluoroacetic acid derivative, esterification to the corresponding methyl ester, and finally, a reductive cyclization to construct the oxindole ring system. nih.govresearchgate.net The methyl ester of the 2-fluoro-2-arylacetic acid is a key intermediate in this sequence, facilitating the cyclization step. researchgate.net This building-block approach provides a complementary route to the direct fluorination of oxindole substrates and allows for the creation of structurally diverse and sophisticated fluorinated heterocyclic systems. nih.gov

Table 2: Synthesis of Fluorooxindole Derivatives

| Precursor | Intermediate | Final Product | Key Transformation Steps | Reference |

| Diethyl 2-fluoromalonate ester | 2-Fluoro-2-arylacetic acid methyl ester | 3-Fluorooxindole derivative | SNAr, Decarboxylation, Esterification, Reductive Cyclization | nih.govresearchgate.net |

Relevance in the Synthesis of Modulators of Biological Receptors (e.g., mGluR2)

The 3,4-difluorophenyl group is a common feature in the design of modulators for various biological receptors, including the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2 is a therapeutic target for several neuropsychiatric disorders. biorxiv.org Positive allosteric modulators (PAMs) of mGluR2 are of particular interest as they offer a mechanism to enhance the receptor's natural signaling without directly activating it.

While specific examples detailing the direct use of this compound were not found in the provided search results, the synthesis of potent mGluR2 PAMs often involves the incorporation of difluorophenyl moieties. For example, the modification of known mGluR2 PAMs has led to new analogs with optimized potency and superior drug-like properties, including excellent oral bioavailability and brain penetration. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including O-alkylation reactions with halo-methyl substituted biphenyls or other aromatic systems. nih.gov The this compound represents a readily available starting material to construct such fragments. Furthermore, the development of PET imaging ligands for mGluR2, such as those based on a 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, has utilized a 5-(2,4-difluorophenyl) group as an ideal starting point for structure-activity relationship (SAR) studies. biorxiv.org

Applications in the Synthesis of Analgesic and Anti-inflammatory Agents

The phenylacetic acid structure is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac (B195802). nih.gov The free carboxylic acid group in many traditional NSAIDs is often associated with gastrointestinal toxicity. Consequently, significant research has focused on creating derivatives and prodrugs to mitigate these side effects. nih.gov

Derivatives of phenylacetic acid, including methyl esters, are synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Studies on a series of 1,4-dihydropyridyl acetic acid derivatives showed that the nature of the acetic acid moiety (methyl ester, acid, or acetamide) was a key determinant of analgesic activity. In many cases, the methyl ester derivatives demonstrated potent analgesic effects in preclinical models. nih.gov The synthesis of these compounds often involves reacting a precursor with a halo-acetic acid ester, such as methyl 2-bromo-2-methylpropanoate. The this compound serves as a valuable intermediate for creating novel NSAID candidates where the dichlorophenyl ring of diclofenac is replaced with a difluorophenyl ring to fine-tune the molecule's activity and safety profile. nih.gov

Enabling Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping

Fragment-Based Drug Discovery (FBDD) has become a powerful and successful strategy in modern medicinal chemistry, complementing traditional high-throughput screening (HTS). nih.govpharmacelera.com FBDD utilizes libraries of small, low-complexity molecules, or "fragments," to identify low-affinity binders to a biological target. pharmacelera.comnih.gov These initial fragment hits serve as efficient starting points that can be grown, linked, or merged to develop high-affinity lead compounds. pharmacelera.comnih.gov

The this compound embodies several characteristics that make its core structure, the 3,4-difluorophenyl group, an excellent fragment for FBDD campaigns:

Low Molecular Weight and Complexity: The fragment is small and structurally simple, adhering to the "Rule of Three" often used to guide fragment library design. nih.gov This simplicity allows it to explore and fit into small pockets on a protein's surface more effectively than larger, more complex molecules. pharmacelera.com

Valuable Physicochemical Properties: The two fluorine atoms significantly influence the fragment's properties. They increase lipophilicity, which can enhance membrane permeability, and can form favorable interactions (such as hydrogen bonds or dipole interactions) within a protein's binding site. Furthermore, the C-F bond is metabolically stable, which can prevent unwanted metabolism at that position in a drug candidate.

Vector for Growth: The phenylacetic acid structure provides clear vectors for chemical modification. The carboxylic acid (or ester) group can be used as a handle to "grow" the fragment by adding other chemical groups to explore the surrounding binding pocket.

Scaffold-hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. The 3,4-difluorophenyl moiety is a privileged scaffold that can be used to replace other aromatic systems (like a dichlorophenyl or a simple phenyl ring) in an existing drug molecule. This hop to a new scaffold can lead to significant improvements in properties such as potency, selectivity, or pharmacokinetics, while also creating novel intellectual property.

Structure Activity Relationship Sar Studies of Derivatives

Elucidation of Fluorine Substitution Effects on Biological Activity

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net For phenylacetic acid derivatives, the presence and position of fluorine substituents on the phenyl ring are critical for activity.

The two fluorine atoms at the 3- and 4-positions on the phenyl ring of 3,4-Difluorophenylacetic acid methyl ester significantly impact its biological profile. This substitution pattern enhances metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, fluorine's high electronegativity creates a strong electron-withdrawing effect, which can modulate the acidity of the parent carboxylic acid and alter the electronic properties of the aromatic ring. nih.gov This electronic modulation can influence how the molecule interacts with its biological target.

Fluorine substitution also increases the lipophilicity of the molecule. nih.gov This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, potentially increasing its bioavailability and penetration into target tissues. nih.gov The strategic placement of fluorine can also serve as a targeting moiety, promoting recognition and binding to specific enzymes. nih.gov Studies on related fluorinated compounds have shown that these substitutions can lead to potent biological activities. researchgate.netpharmacy180.com

Impact of Methyl Ester Moiety on Receptor Binding and Efficacy

The methyl ester group in this compound plays a crucial role in its function, often serving as a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com In many biological applications, esters are used as prodrugs. The methyl ester can increase the compound's lipophilicity compared to the corresponding carboxylic acid, facilitating absorption and distribution. researchgate.net

Once in the body, the ester is often hydrolyzed by esterase enzymes to release the active carboxylic acid, 3,4-Difluorophenylacetic acid. The parent acid is typically the species that interacts with the target receptor or enzyme. Therefore, the methyl ester moiety is critical for modulating the pharmacokinetic properties of the compound, even if it is not directly involved in the final binding event at the receptor. The rate of hydrolysis can be fine-tuned to control the release and duration of action of the active drug. In some contexts, the ester itself might participate in binding, but its primary role is often related to delivery and bioavailability.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The substitution of hydrogen with fluorine can exert significant control over molecular conformation through stereoelectronic effects. researchgate.net For this compound, the fluorine atoms can influence the rotational barrier of the acetic acid side chain relative to the phenyl ring.

While specific conformational analysis studies for this exact ester are not widely available, general principles suggest that fluorine-specific dipole interactions and gauche effects can stabilize certain conformations over others. researchgate.net The ability of the molecule to adopt a specific low-energy, "bioactive" conformation is essential for it to fit precisely into the binding pocket of a target protein. The fluxional nature of similar molecules highlights the importance of understanding which conformers are preferentially populated and recognized by a biological receptor. biomedres.us The rigidity or flexibility conferred by the difluoro substitution pattern is a key aspect of its SAR.

Ligand-Target Interactions: Insights from Structure-Based Design

The interactions between a ligand like this compound and its molecular target are governed by a combination of forces. The presence of fluorine atoms can significantly enhance binding affinity and selectivity. Fluorine can participate in various non-covalent interactions, including favorable electrostatic interactions due to the strong C-F bond dipole.

Although the C-F bond is a poor hydrogen bond acceptor, it can engage in orthogonal dipole-dipole interactions and other electrostatic contacts within a protein's binding site. scilit.com Furthermore, the fluorinated phenyl ring contributes to hydrophobic and van der Waals interactions. Structure-based design approaches, which utilize molecular modeling, can help in designing inhibitors by predicting how these interactions will occur. For instance, molecular modeling has been used to support the design of steroid sulfatase inhibitors based on related fluorinated phenyl-containing structures. sigmaaldrich.com These models provide insights into how the difluoro-substitution pattern can be optimized to maximize favorable contacts with a target enzyme or receptor.

Comparative SAR with Other Difluorophenylacetic Acid Isomers (e.g., 3,5-Difluoro-, α,α-Difluoro-)

Comparing the 3,4-difluoro isomer with other positional and structural isomers provides valuable SAR insights. The placement of the fluorine atoms dramatically alters the molecule's electronic and steric properties.

α,α-Difluorophenylacetic Acid: Here, the fluorine atoms are placed on the benzylic carbon (the carbon adjacent to the phenyl ring and the carboxyl group). This substitution has a profound impact on the acidity of the molecule. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton. ossila.com This compound is also used as a reagent to introduce a difluorobenzyl radical into other molecules for pharmaceutical and agrochemical applications. ossila.com

The following table summarizes the key differences between these isomers:

Interactive Data Table: Comparison of Difluorophenylacetic Acid Isomers

| Feature | 3,4-Difluorophenylacetic acid | 3,5-Difluorophenylacetic acid | α,α-Difluorophenylacetic acid |

|---|---|---|---|

| Fluorine Position | Phenyl ring (ortho/meta to side chain) | Phenyl ring (meta to side chain) | Benzylic carbon |

| Primary Electronic Effect | Strong electron-withdrawing effect on the ring. | Strong electron-withdrawing effect on the ring. | Inductive effect greatly increases acidity of the carboxylic acid. ossila.com |

| Known Applications | Intermediate for protease and kinase inhibitors. | Intermediate for protease and kinase inhibitors. | Building block for introducing difluoromethylbenzyl groups. ossila.com |

| Reference Compound | 3,4-Difluorophenylacetic acid | 3,5-Difluorophenylacetic Acid Methyl Ester | α,α-Difluorophenylacetic acid |

This comparative analysis underscores the principle that subtle changes in the position of fluorine atoms can lead to significant differences in chemical properties and, consequently, in biological activity and application.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research into derivatives of the parent 3,4-Difluorophenylacetic acid has provided insights into their potential as enzyme inhibitors. For instance, molecular modeling has been instrumental in the design of steroid sulfatase (STS) inhibitors based on fluorinated N-phenylacetoyl derivatives. nih.gov STS is a key enzyme in the biosynthesis of estrogenic and androgenic steroid hormones and is a significant target in hormone-dependent cancers. semanticscholar.org

In such studies, molecular docking simulations are used to place derivatives of 3,4-difluorophenylacetic acid into the active site of the STS enzyme. nih.govnih.gov The 3,4-difluorophenyl moiety is analyzed for its potential interactions with amino acid residues. The fluorine atoms can form favorable interactions, such as hydrogen bonds or other non-covalent contacts, with residues like Arg98 or Thr484 within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency. semanticscholar.org

Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the ligand-protein complex over time and helping to assess the stability of the predicted binding mode.

Below is a representative data table illustrating the type of results generated from a molecular docking study of hypothetical derivatives based on the 3,4-Difluorophenylacetic acid scaffold against the steroid sulfatase active site.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, nM) |

| Derivative A | -9.5 | Arg98, Phe158, Asp39 | 50 |

| Derivative B | -8.7 | Arg98, Leu162 | 120 |

| Derivative C | -10.2 | Arg98, Thr484, Phe158 | 25 |

| Derivative D | -9.1 | Leu162, Asp39 | 90 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis.

For a series of compounds derived from the 3,4-Difluorophenylacetic acid methyl ester scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model. For example, a hypothetical QSAR model for a set of this compound derivatives might yield an equation like:

pIC₅₀ = 0.45 * ClogP - 0.12 * (TPSA) + 0.87 * (LUMO) + 3.5

This equation would suggest that higher lipophilicity (ClogP) and a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) are beneficial for activity, while a larger Topological Polar Surface Area (TPSA) is detrimental. Such models are validated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) to ensure their predictive power. taylorandfrancis.com

The following table presents hypothetical data for a QSAR study on derivatives of this compound.

| Descriptor | Coefficient | Standard Error | p-value | Contribution to Activity |

| ClogP | 0.45 | 0.09 | <0.01 | Positive |

| TPSA | -0.12 | 0.04 | <0.05 | Negative |

| LUMO | 0.87 | 0.15 | <0.01 | Positive |

| Molecular Weight | -0.05 | 0.03 | >0.05 | Not Significant |

Note: The data in this table is illustrative and represents a potential outcome of a QSAR analysis.

Prediction of Pharmacokinetic Profiles (e.g., GI absorption, BBB permeation)

The success of a drug molecule depends not only on its interaction with the target but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics.

For this compound, various computational models can predict key ADME parameters. Gastrointestinal (GI) absorption can be estimated based on properties like lipophilicity, polar surface area, and the number of rotatable bonds. Blood-Brain Barrier (BBB) permeation, crucial for drugs targeting the central nervous system, is also predictable from molecular structure. The presence of the two fluorine atoms in the scaffold is known to increase metabolic stability, a property that can be further investigated using models that predict interactions with metabolic enzymes like Cytochrome P450s.

The table below shows a set of predicted pharmacokinetic properties for the parent compound, this compound, as might be generated by common ADME prediction software.

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.15 | Optimal for oral absorption |

| Aqueous Solubility (LogS) | -3.20 | Moderately soluble |

| Human Intestinal Absorption | >90% | High |

| BBB Permeation | Low to Medium | May cross the BBB |

| CYP2D6 Inhibition | Low Probability | Unlikely to cause drug-drug interactions via this isoform |

Note: The data in this table is based on typical predictions from in silico ADME models and is for illustrative purposes.

Virtual Screening for Novel Bioactive Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a known active scaffold exists, such as this compound, it can be used as a starting point for a ligand-based virtual screen.

In this approach, the structure of this compound is used as a query to search through vast virtual databases containing millions of compounds. The search can be based on 2D similarity, which compares the topological features of the molecules, or 3D similarity, which involves aligning the three-dimensional shapes of the compounds. The goal is to identify molecules that are structurally similar to the query and are therefore likely to share its biological activity. This process, often referred to as "scaffold hopping," can uncover novel chemical classes with the desired therapeutic effects.

The output of a virtual screen is a ranked list of "hits." The following table illustrates a hypothetical result from a virtual screening campaign using the this compound scaffold.

| Hit Compound ID | Tanimoto Coefficient (2D Similarity) | Shape Tanimoto (3D Similarity) | Predicted Activity |

| ZINC12345678 | 0.88 | 0.91 | High |

| ZINC87654321 | 0.85 | 0.89 | High |

| ZINC24681357 | 0.82 | 0.85 | Medium |

| ZINC13579246 | 0.79 | 0.81 | Medium |

Note: The data in this table is for illustrative purposes to show representative output from a virtual screening study.

Design of Focused Libraries Based on this compound Scaffold

Once a promising scaffold like this compound is identified, the next step in lead optimization is often the design and synthesis of a focused chemical library. This involves systematically modifying the scaffold at various positions to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profile.

Computational chemistry plays a crucial role in designing these libraries. By analyzing the structure of the target's binding site (if known) or by using QSAR models, chemists can make informed decisions about which functional groups to introduce and at which positions. For the this compound scaffold, modifications could be made to the ester group (R1) or by introducing further substituents on the phenyl ring (R2). The goal is to create a diverse yet targeted set of compounds that maximizes the chances of identifying a clinical candidate.

The table below illustrates a small, focused library designed around the 3,4-Difluorophenylacetic acid scaffold.

| Compound ID | R1 (Ester Modification) | R2 (Ring Substitution) | Rationale for Inclusion |

| DFPA-001 | -COOCH₂CH₃ (Ethyl ester) | H | Explore effect of ester chain length |

| DFPA-002 | -CONH₂ (Amide) | H | Introduce hydrogen bonding capability |

| DFPA-003 | -COOCH₃ (Methyl ester) | 2-Cl | Probe steric and electronic effects on the ring |

| DFPA-004 | -COOCH₃ (Methyl ester) | 5-OH | Introduce a hydrogen bond donor |

Note: This table provides a simplified, illustrative example of a focused library design.

Analytical Methodologies in Research and Development

Chromatographic Separation Techniques for Isomers and Impurities (HPLC, GC, CZE, SFC)

Chromatographic methods are the cornerstone for separating 3,4-Difluorophenylacetic acid methyl ester from structurally similar compounds, including its isomers and process-related impurities like the unreacted parent acid. The choice of technique depends on the specific separation challenge, such as polarity, volatility, and the ionic nature of the analytes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like phenylacetic acid derivatives. For this compound, reversed-phase HPLC is typically employed. This method separates compounds based on their hydrophobicity. A C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient is common for resolving the ester from its more polar parent acid and other impurities. scielo.br UV detection is effective due to the aromatic ring in the molecule, with detection wavelengths typically set around 205 nm. scielo.br

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. gcms.cz This technique is often used to determine the purity of the final product and to quantify residual solvents. The analysis of fatty acid methyl esters (FAMEs) by GC is a well-established practice, and the same principles apply here. gcms.czsigmaaldrich.com The parent acid, 3,4-Difluorophenylacetic acid, can also be analyzed by GC after a derivatization step to convert it into its methyl ester, which is the compound of interest. gcms.cz Capillary columns, particularly those with polar stationary phases like polyethylene (B3416737) glycol (Carbowax-type), are effective for separating isomers and related FAMEs. gcms.cz

Capillary Zone Electrophoresis (CZE): CZE separates components based on their charge-to-size ratio in an electric field. nih.gov While the methyl ester is neutral, this technique is highly effective for separating the charged ionic species of its parent acid, 3,4-Difluorophenylacetic acid, from its positional isomers. sigmaaldrich.comsigmaaldrich.com The method can be optimized by adjusting the pH of the running buffer, which controls the ionization state of the acidic analytes. CZE offers high separation efficiency and is considered a powerful tool for impurity profiling of ionizable drugs and intermediates. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both GC and HPLC, offering fast and efficient separations. SFC is particularly adept at separating chiral compounds and positional isomers, making it a valuable, albeit less common, technique for analyzing complex mixtures of phenylacetic acid derivatives. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Gradient of Water and Acetonitrile/Methanol | UV (e.g., 205 nm) | Purity testing, separation from non-volatile impurities and parent acid. scielo.br |

| GC | Polar Capillary (e.g., Carbowax-type) | Helium or Hydrogen | Flame Ionization (FID) | Assay of ester, analysis of volatile impurities and residual solvents. gcms.czsigmaaldrich.com |

| CZE | Uncoated Fused-Silica Capillary | Aqueous Buffer (e.g., Phosphate buffer) | UV | Separation of ionic impurities, particularly isomers of the parent acid. sigmaaldrich.comnih.gov |

| SFC | Chiral or Achiral Packed Columns | Supercritical CO₂ with a co-solvent (e.g., Methanol) | UV | High-throughput separation of positional and chiral isomers. sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Characterization (NMR, MS) in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring at approximately 3.6 ppm, and a complex series of multiplets in the aromatic region (typically 7.0-7.4 ppm) due to the protons on the difluorinated phenyl ring.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon (~171 ppm), the aliphatic methylene and methyl carbons, and the aromatic carbons, with their chemical shifts influenced by the attached fluorine atoms.

Interactive Table: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.7 | Singlet | Ester methyl group (O-CH₃) |

| ¹H | ~3.6 | Singlet | Methylene group (Ar-CH₂) |

| ¹H | ~7.0-7.4 | Multiplet | Aromatic protons |

| ¹³C | ~171 | Singlet | Ester carbonyl carbon (C=O) |

| ¹³C | ~52 | Singlet | Ester methyl carbon (O-CH₃) |

| ¹³C | ~40 | Singlet | Methylene carbon (Ar-CH₂) |

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mode, the mass spectrum of this compound (MW: 186.16 g/mol ) would show a molecular ion peak (M⁺) at m/z 186. synquestlabs.comscbt.com Key fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 155, and the characteristic tropylium (B1234903) ion rearrangement of the benzyl (B1604629) moiety. The NIST WebBook contains mass spectrometry data for the parent acid, which shows the fragmentation of the core 3,4-difluorophenylacetyl structure. nist.gov

Quality Control (QC) and Method Validation in API Production

In the context of producing APIs or their intermediates, the analytical methods themselves must be rigorously validated to ensure they are suitable for their intended purpose. researchgate.net Method validation is a requirement of Good Manufacturing Practices (GMP).

For this compound, a validated HPLC method is crucial for quality control. The validation process would assess several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and other isomers. For example, the method must be able to separate the methyl ester from 3,4-difluorophenylacetic acid. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. sigmaaldrich.com This is critical for controlling trace-level impurities.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

These validated methods form the basis of the quality control strategy, ensuring that each batch of this compound meets the required purity and quality specifications before being used in the next stage of synthesis.

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-difluorophenylacetic acid methyl ester, and how can reaction conditions be optimized?

Answer:

The esterification of 3,4-difluoro-2-methoxybenzoic acid with methanol, catalyzed by sulfuric acid under reflux, is a primary synthetic route . Key optimization parameters include:

- Catalyst concentration : Excess sulfuric acid (>1.5 eq) improves ester yield by driving the equilibrium toward product formation.

- Reaction time : Reflux for 6–8 hours ensures >90% conversion.

- Solvent-free conditions : Minimizes side reactions (e.g., hydrolysis) and simplifies purification.

Alternative methods include using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) for milder conditions .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Essential techniques and their applications:

- 1H/13C NMR : Confirm ester functionality (δ ~3.7 ppm for methyl ester protons; δ ~170 ppm for carbonyl carbon) and fluorine substitution patterns (splitting due to ortho-fluorine coupling) .

- ESI-MS : Validate molecular weight (C₉H₈F₂O₃, [M+H]+ at m/z 217.06) and fragmentation patterns (e.g., loss of –OCH₃ at m/z 185) .

- IR spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and aromatic C–F vibrations (1100–1200 cm⁻¹) .

Advanced: How can the bioactivity of 3,4-difluorophenylacetic acid derivatives be systematically evaluated in antioxidant assays?

Answer:

The DPPH radical scavenging assay is a validated method:

- Protocol : Incubate test compound (10–100 μM) with DPPH (0.1 mM in ethanol) for 30 min in the dark.

- Quantification : Measure absorbance at 517 nm; calculate EC50 (concentration for 50% radical scavenging).

- Example : Analogous esters (e.g., amidoester derivatives) showed EC50 values as low as 17 μM, attributed to electron-donating substituents enhancing radical stabilization .

| Compound | EC50 (μM) | Key Structural Feature |

|---|---|---|

| Amidoester 36 | 17 | –NHCOCH₃ substituent |

| Parent acid | 45 | Free –COOH group |

Advanced: How do structural modifications (e.g., fluorination, ester vs. amide) influence the physicochemical and biological properties of 3,4-difluorophenylacetic acid derivatives?

Answer:

- Fluorination : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 per fluorine) . Ortho-fluorine atoms induce steric hindrance, reducing enzymatic hydrolysis of the ester group.

- Ester vs. Amide : Amide derivatives exhibit higher thermal stability (Tₐ₀ ~220°C vs. 180°C for esters) due to resonance stabilization . Bioactivity varies; amides often show improved membrane permeability but reduced solubility.

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., DPPH concentration, incubation time) to ensure reproducibility .

- Impurity effects : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before testing .

- Structural analogs : Compare results with closely related compounds (e.g., 3,5-difluoro analogs) to isolate substituent-specific effects .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Solid form : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.

- Solution form : Use anhydrous solvents (e.g., DMSO-d6 for NMR studies) and store at –80°C for ≤6 months .

- Degradation markers : Monitor via TLC or HPLC for free acid formation (Rf ~0.3 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。